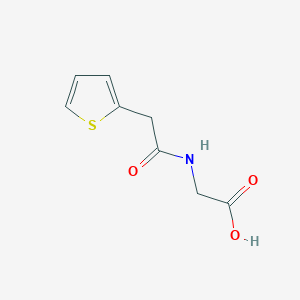
N-thienylacetylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-thienylacetylglycine: is an organic compound with the molecular formula C8H9NO3S It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a thienylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-thienylacetylglycine can be synthesized through the reaction of thienylacetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: N-thienylacetylglycine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienylacetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like bromine, nitric acid, or alkyl halides.
Major Products:
Oxidation: Thienylacetylglycine sulfoxide or sulfone.
Reduction: Thienylacetylglycinol.
Substitution: Various substituted thienylacetylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-thienylacetylglycine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role as a bioactive molecule. It may interact with enzymes or receptors, influencing various biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of N-thienylacetylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylacetyl group may enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. This interaction can influence various cellular pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Thienylacetic acid: Shares the thienyl group but lacks the glycine moiety.
N-acetylglycine: Contains the glycine moiety but with an acetyl group instead of thienylacetyl.
Thienylglycine: Combines the thienyl and glycine moieties but without the acetyl group.
Uniqueness: N-thienylacetylglycine is unique due to the presence of both the thienyl and acetyl groups attached to the glycine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-[(2-thiophen-2-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H9NO3S/c10-7(9-5-8(11)12)4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ILQKLXNIBYSXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


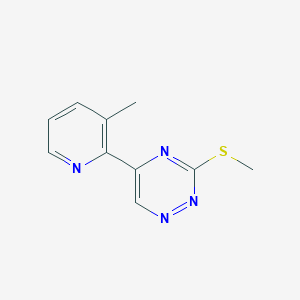

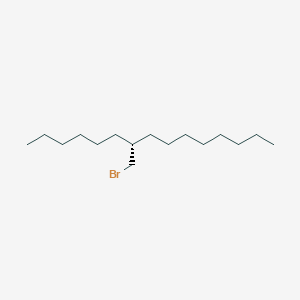
![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
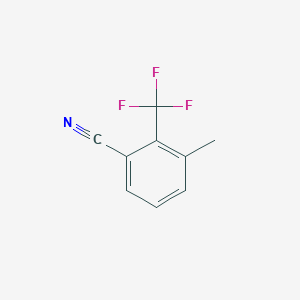
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)
![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
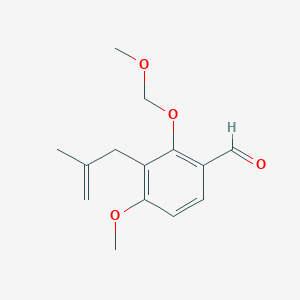
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
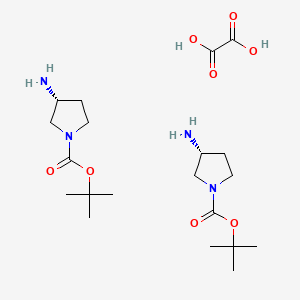

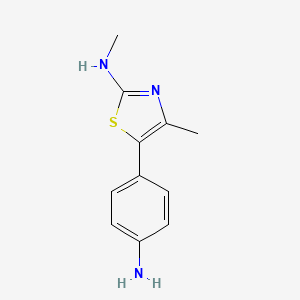
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
